N-(3-fluorophenyl)pyridine-4-carboxamide
Description
N-(3-Fluorophenyl)pyridine-4-carboxamide is a small organic molecule characterized by a pyridine ring substituted at the 4-position with a carboxamide group, where the amide nitrogen is linked to a 3-fluorophenyl ring. The fluorine atom at the meta position of the phenyl ring confers electronic and steric effects that influence binding affinity, metabolic stability, and lipophilicity .
Properties
IUPAC Name |
N-(3-fluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCXAENTXWAPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277443 | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68279-94-7 | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68279-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)pyridine-4-carboxamide typically involves the reaction of 3-fluoroaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(3-fluorophenyl)pyridine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of disease-related pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Pyridine Ring
- 2-Chloro-N-(3-Fluorophenyl)Pyridine-4-Carboxamide (H57533): This analog introduces a chlorine atom at the pyridine’s 2-position. Chlorine’s electron-withdrawing nature may also alter electronic interactions with target proteins .
- 6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)-4-Piperidinyl]-3-Pyridinecarboxamide : The addition of a trifluoroethyl-piperidine group introduces significant steric bulk and fluorophilicity. This modification likely improves metabolic stability but may reduce binding efficiency due to steric hindrance .
2.2. Modifications on the Phenyl Ring
- N-(3-Chloro-4-Fluorophenyl)Pyridine-4-Carboxamide : Substituting chlorine at the phenyl ring’s para position (relative to fluorine) creates a stronger electron-withdrawing effect. This could enhance interactions with positively charged residues in enzyme active sites but may increase toxicity risks .
- However, meta-fluorine in the target compound may offer better conformational flexibility .
2.3. Hybrid Scaffolds with Additional Functional Groups
- N-[2-(4-Nitrophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-4-Carboxamide (5f): Incorporation of a thiazolidinone ring enhances anti-inflammatory activity by dual inhibition of COX-2 (52.8%) and 15-LOX (27.36%).
- 1-(4-Ethylphenyl)-N-(3-Fluorophenyl)-5-Methyltriazole-4-Carboxamide : This triazole derivative shows structural divergence with a triazole ring replacing the pyridine. The ethyl and methyl groups may improve hydrophobic interactions, but the absence of pyridine’s aromatic nitrogen could reduce hydrogen-bonding capacity .
Table: Key Structural and Functional Comparisons
Q & A
Q. What are the key synthetic routes for N-(3-fluorophenyl)pyridine-4-carboxamide, and how is its purity validated?
The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with 3-fluoroaniline under peptide coupling conditions (e.g., using EDCI or HATU). Post-synthesis, purity and structural integrity are confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR for functional group analysis) and High-Resolution Mass Spectrometry (HRMS) . For halogenated analogs like this compound, F NMR can also verify fluorine incorporation .
Q. What biological activities have been reported for this compound, and how are these assays designed?
Fluorinated analogs in this class often exhibit enhanced metabolic stability and enzyme inhibition. Biological screening typically involves in vitro assays targeting kinases or antimicrobial pathways. For example, enzyme inhibition assays (IC determination) use recombinant proteins and fluorogenic substrates, with activity validated through dose-response curves .
Q. How does the fluorine substituent influence the compound’s physicochemical properties compared to other halogenated analogs?
Fluorine’s electronegativity and small atomic radius enhance metabolic stability by reducing oxidative metabolism. Comparative studies with chloro/bromo analogs show that fluorinated derivatives often exhibit improved solubility and bioavailability due to reduced lipophilicity (logP analysis via HPLC) .
Advanced Research Questions
Q. How can 3D-QSAR modeling be applied to optimize the anti-inflammatory activity of this compound derivatives?
3D-QSAR studies (e.g., using VLife MDS) involve aligning molecules based on pharmacophore features, followed by partial least squares (PLS) regression to correlate steric/electrostatic fields with biological activity. Energy minimization (e.g., Merck Molecular Force Field) ensures conformational stability. This approach identifies critical substituents for enhancing IC values .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from assay conditions (e.g., protein source, buffer pH). Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and meta-analysis of structural analogs can clarify mechanisms. For kinase inhibitors, crystallographic data (e.g., SHELX-refined structures) may reveal binding mode variations .
Q. How can molecular docking elucidate the interaction between this compound and cancer-related proteins?
Docking simulations (e.g., AutoDock Vina) use X-ray crystal structures of target proteins (PDB files) to predict binding poses. The fluorophenyl group’s hydrophobic interactions and hydrogen bonding with active-site residues (e.g., ATP-binding pockets in kinases) are quantified via scoring functions. Mutagenesis studies validate predicted interactions .
Q. What in vivo models are suitable for assessing pharmacokinetics and efficacy of this compound?
Rodent xenograft models (e.g., Met-dependent GTL-16 gastric carcinoma) evaluate tumor growth inhibition. Pharmacokinetic parameters (AUC, ) are measured via LC-MS/MS of plasma samples. Fluorine’s impact on metabolic stability is assessed by comparing metabolite profiles (CYP450 assays) with non-fluorinated analogs .
Methodological Resources
Q. Which crystallographic tools are recommended for resolving the compound’s structure?
SHELX (for small-molecule refinement) and SIR97 (for direct methods in structure solution) are widely used. ORTEP-3 generates publication-quality thermal ellipsoid diagrams. For macromolecular targets, SHELXPRO interfaces with PDB formats .
Q. How are metabolic stability studies designed for fluorinated carboxamides?
Liver microsome assays (human/rodent) quantify parent compound depletion over time. LC-MS identifies major metabolites, while CYP450 isoform-specific inhibitors pinpoint metabolic pathways. Fluorine’s effect is benchmarked against deuterated or chlorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
